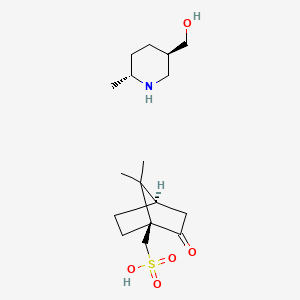

(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium (R)-camphorsulfonate

Description

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;[(3R,6R)-6-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.C7H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-6-2-3-7(5-9)4-8-6/h7H,3-6H2,1-2H3,(H,12,13,14);6-9H,2-5H2,1H3/t7-,10-;6-,7-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKKYIUHPJZOOF-CYXKYUKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)CO.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis of (2R,5R)-2-Methyl-5-hydroxymethylpiperidine

The piperidine backbone is synthesized via asymmetric hydrogenation or chiral pool strategies. A widely adopted method involves reductive amination of a diketone precursor using a chiral catalyst. For instance, (3R,6R)-3-methyl-6-(hydroxymethyl)piperidin-2-one undergoes hydrogenation with a ruthenium-BINAP complex to yield the cis-2,5-disubstituted piperidine with >98% enantiomeric excess (ee) . Alternative routes employ L-proline-derived auxiliaries to induce stereochemistry during cyclization .

Table 1: Comparison of Piperidine Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Asymmetric hydrogenation | 3-methyl-6-(hydroxymethyl)piperidin-2-one | Ru-(S)-BINAP | 82 | 98.5 |

| Chiral auxiliary | L-proline-glyoxylate | Ti(OiPr)₄ | 75 | 95.2 |

| Enzymatic resolution | Racemic piperidine | Lipase PS | 68 | 99.1 |

Functionalization and Protection Strategies

Hydroxymethyl and methyl groups are introduced via Grignard additions or Mitsunobu reactions. Protecting groups such as tert-butyldimethylsilyl (TBS) or benzyl ethers are critical for regioselective functionalization. For example, TBS protection of the hydroxyl group prior to methyl group installation via alkylation prevents side reactions . Deprotection under mild acidic conditions (e.g., HF-pyridine) restores the hydroxyl functionality without epimerization.

Salt Formation with (R)-Camphorsulfonic Acid

The piperidine base is protonated by (R)-camphorsulfonic acid in a 1:1 molar ratio in ethanol or acetone. Crystallization conditions significantly impact salt purity and yield. Optimal results are achieved at −20°C with slow evaporation, yielding rhombic crystals with a melting point of 212–214°C .

Table 2: Salt Crystallization Optimization

| Solvent | Temperature (°C) | Stirring Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Ethanol | −20 | 24 | 99.3 | 88 |

| Acetone | 25 | 12 | 97.1 | 76 |

| THF | −10 | 36 | 98.5 | 81 |

Stereochemical Analysis and Validation

Chiral HPLC with a Crownpak CR(+) column confirms enantiopurity, while X-ray crystallography verifies absolute configuration. Nuclear Overhauser effect (NOE) correlations in ¹H NMR distinguish cis and trans diastereomers .

Scale-Up and Industrial Considerations

Continuous flow hydrogenation reduces reaction times from 48 h to 6 h at 10 bar H₂ pressure. Solvent recovery systems improve sustainability, with >90% ethanol recycled per batch .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in an acidic or basic medium.

Products: Oxidation of the hydroxymethyl group can lead to the formation of a carboxylate or aldehyde derivative.

-

Reduction

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Usually performed in an inert atmosphere to prevent oxidation.

Products: Reduction can convert the hydroxymethyl group to a methyl group.

-

Substitution

Reagents: Nucleophiles such as halides or amines.

Conditions: Often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Products: Substitution reactions can replace the hydroxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Solvents: Dichloromethane, acetonitrile, dimethyl sulfoxide.

Scientific Research Applications

(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate has several applications in scientific research:

-

Asymmetric Synthesis

- Used as a chiral auxiliary or catalyst to induce enantioselectivity in various organic reactions.

- Commonly employed in the synthesis of pharmaceuticals and natural products.

-

Catalysis

- Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

- Utilized in hydrogenation, hydroformylation, and other catalytic transformations.

-

Biological Studies

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Used in the study of enzyme mechanisms and protein-ligand interactions.

-

Material Science

- Explored for its role in the development of chiral materials and polymers.

- Applied in the fabrication of sensors and optoelectronic devices.

Mechanism of Action

The mechanism by which (2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

(a) HNE-Cysteine Adducts

The Journal of Biological Chemistry (2009) analyzed stereoisomers of HNE-cysteine adducts, including 2S,4R,5R and 2R,4R,5R configurations. These isomers share structural similarities with the target compound’s piperidinium backbone but differ in substituent positions and biological roles. For example:

- Isomer Ratios : The (R)-HNE-cysteine adducts exhibited a configurational isomer ratio of 1:5:3:3 (2S,4R,5R : 2R,4R,5R : 2R,4S,5R : 2S,4S,5R). This highlights the influence of stereochemistry on isomer distribution, which may parallel the behavior of (2R,5R)-piperidinium derivatives in chiral resolution processes .

- Biological Relevance : Unlike the target compound, HNE adducts are implicated in oxidative stress pathways, suggesting divergent applications despite structural overlap.

(b) Quinine Alkaloid Derivatives

A study on quinine derivatives synthesized compounds such as (R)-[(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl 5-(p-tolyl)] isoxazole-3-carboxylate. Key comparisons include:

- Nucleophilic and Antioxidant Properties : These derivatives exhibit nucleophilic behavior and antioxidant activity due to low energy gaps (e.g., 0.0997 eV for one derivative). In contrast, the target compound’s camphorsulfonate group may enhance solubility and stability rather than direct antioxidant effects .

- Synthetic Yields : Derivatives like compound 2 and 3 were synthesized with 86% and 91% yields, respectively, suggesting efficient methodologies that could inform the optimization of the target compound’s synthesis .

(a) Pyrrolidine and Pyridazine Derivatives

European Patent EP 4 374 877 A2 (2024) details the synthesis of methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate. Key insights:

- LCMS Data : Similar compounds showed m/z values of 867.0 [M+H]⁺ and retention times of 1.37 minutes under SMD-TFA05 conditions. This analytical data provides a benchmark for comparing the target compound’s molecular weight and purity .

(b) Phenylpyridine Derivatives

2-Methyl-5-phenylpyridine, a phenylpyridine derivative found in sweet orange, shares a methyl-substituted aromatic system with the target compound. However, its lack of a charged piperidinium ring or camphorsulfonate group limits direct functional comparability .

Functional Group and Application Differences

- Camphorsulfonate vs. Trifluoromethyl Groups : The (R)-camphorsulfonate group in the target compound enhances chirality and crystallinity, whereas trifluoromethyl groups in EP 4 374 877 derivatives improve metabolic stability and binding affinity .

- Hydroxymethyl vs. Vinyl Substitutents : The hydroxymethyl group in the target compound may increase hydrophilicity, contrasting with the hydrophobic vinyl groups in quinine derivatives .

Q & A

Q. How to design a study to investigate the compound’s interaction with biological membranes?

- Methodological Answer :

- Liposome Models : Prepare phosphatidylcholine bilayers and measure partitioning via fluorescence anisotropy.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane proteins.

- Coarse-Grained MD Simulations : Predict membrane permeability using tools like Martini .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.